

Application Notes and Protocols: 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis

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Compound of Interest

Compound Name: 2-Indanol

Cat. No.: B118314

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Introduction

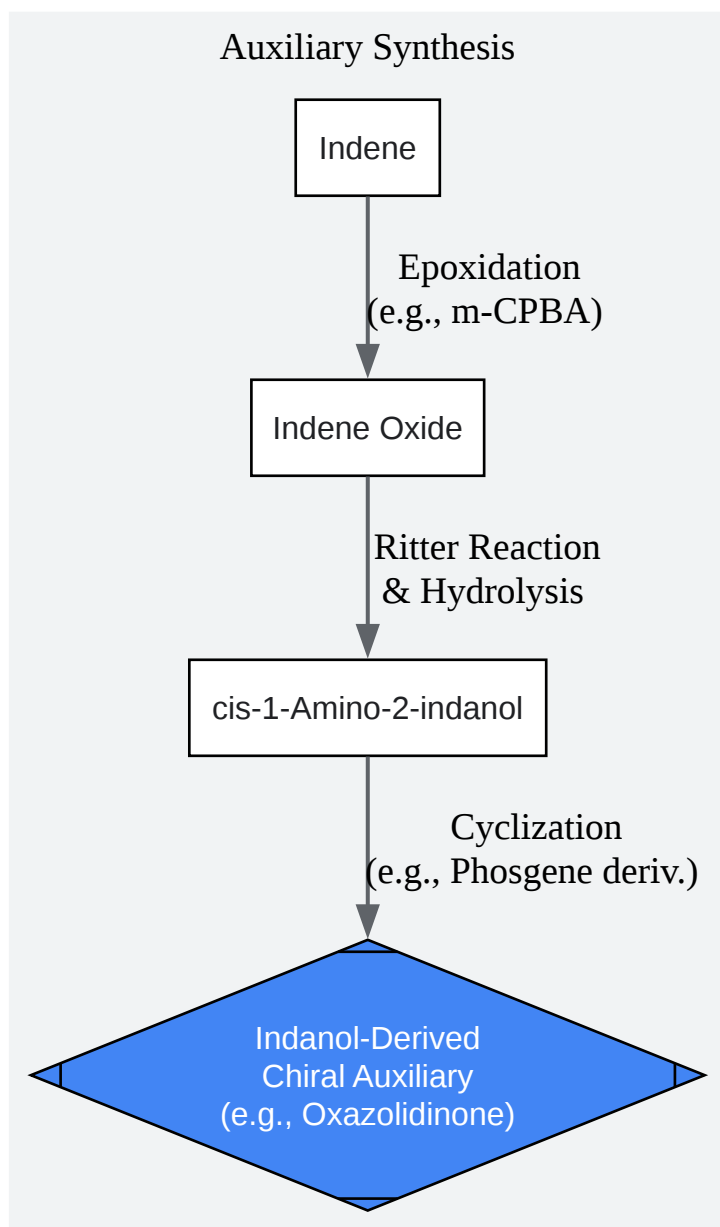
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, particularly in drug development. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While not as commonly employed directly as some other chiral alcohols, **2-indanol** serves as a valuable and structurally rigid chiral building block for the synthesis of more complex and highly effective chiral auxiliaries. Its constrained bicyclic framework provides a well-defined steric environment, which is a key feature for inducing high levels of stereoselectivity.

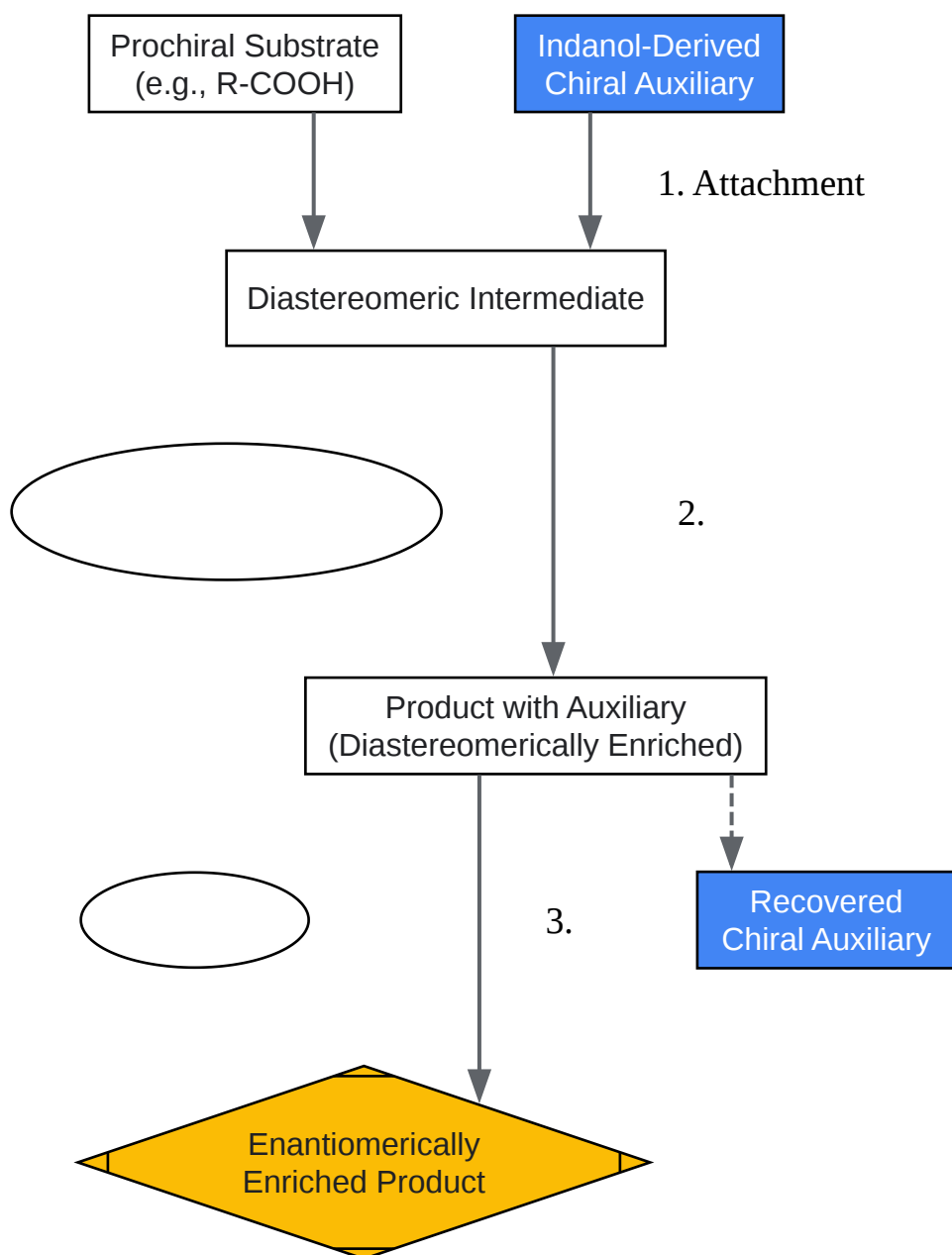
This document provides detailed application notes and protocols for the use of chiral auxiliaries derived from the **2-indanol** scaffold, with a primary focus on derivatives of **cis-1-amino-2-indanol**, a versatile chiral synthon readily accessible from precursors of **2-indanol**. The methodologies described herein are applicable to a range of stereoselective transformations, including alkylations, aldol additions, and Diels-Alder reactions.

From 2-Indanol to a Versatile Chiral Auxiliary

The strategic value of **2-indanol** in asymmetric synthesis is most prominently realized through its conversion to **cis-1-amino-2-indanol**. This transformation provides access to a 1,2-amino alcohol functionality that can be readily cyclized to form various chiral auxiliaries, such as

oxazolidinones. A common synthetic route proceeds through the epoxidation of indene (a precursor to **2-indanol**) to indene oxide, followed by a Ritter reaction with a nitrile and subsequent hydrolysis to yield the desired cis-1-amino-**2-indanol**.^{[1][2]} This key intermediate is then used to construct the chiral auxiliary.





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References

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- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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